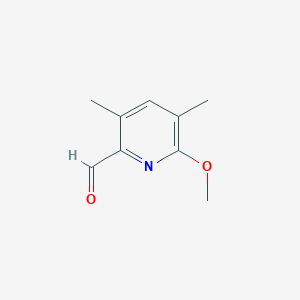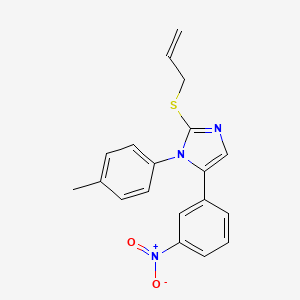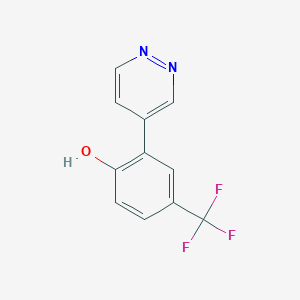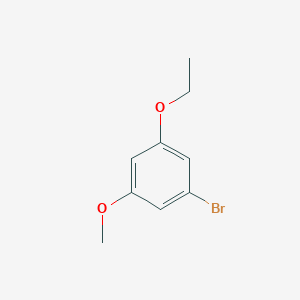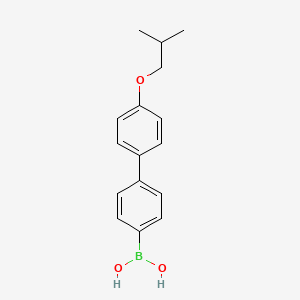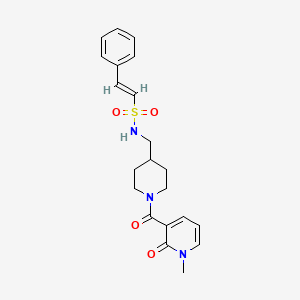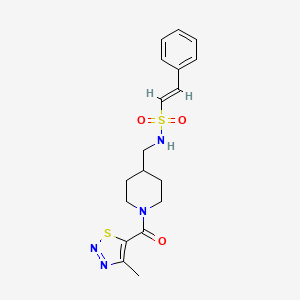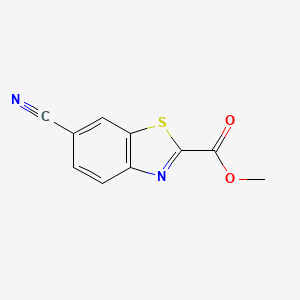
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
Übersicht
Beschreibung
The compound “2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a nitro group, and a thioamide group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions including condensation, cyclization, and S-alkylation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the imidazole ring, nitro group, and thioamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the nitro group could undergo reduction reactions, and the imidazole ring could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitro group could make the compound more reactive .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Thiourea derivatives, including our compound of interest, have demonstrated antibacterial properties. Researchers have investigated their effectiveness against various bacterial strains, making them potential candidates for novel antimicrobial agents .
Antioxidant Potential
The compound’s thio group contributes to its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating its antioxidant capacity could lead to applications in health and disease prevention .
Anticancer Properties
Studies have explored the impact of thiourea derivatives on cancer cells. Our compound may exhibit cytotoxic effects against specific cancer cell lines, making it relevant for further investigation in cancer therapy .
Anti-Inflammatory Effects
Inflammation is a key factor in various diseases. Thiourea derivatives, including our compound, have been studied for their anti-inflammatory potential. Understanding their mechanisms of action could pave the way for novel anti-inflammatory drugs .
Anti-Alzheimer’s Potential
Given the global prevalence of Alzheimer’s disease, compounds with neuroprotective properties are of great interest. Researchers have explored the effects of thiourea derivatives on neurodegenerative processes, including Alzheimer’s pathology .
Antimalarial Activity
Malaria remains a significant global health challenge. Thiourea derivatives have been investigated for their antimalarial effects. Our compound’s structure suggests it may interfere with the parasite’s life cycle, making it a promising candidate for further evaluation .
These applications highlight the versatility and potential of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide in various scientific contexts. Researchers continue to explore its properties, and future prospects may uncover additional unique applications.
Agili, F. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(3), 435-468. DOI: 10.3390/chemistry6030025 (Additional reference for anticancer properties)
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c28-22(25-18-9-3-1-4-10-18)16-31-23-24-15-21(26(23)19-11-5-2-6-12-19)17-8-7-13-20(14-17)27(29)30/h1-15H,16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPAZEIHWXNZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



